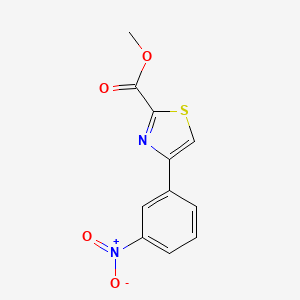

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Descripción general

Descripción

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a nitrophenyl group and a carboxylate ester. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

The synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.

Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its antibacterial properties. It is also being investigated for potential anticancer and anti-inflammatory effects.

Table 1: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Antibacterial | Intermediate in synthesizing antibiotics. |

| Anticancer | Potential for developing new cancer therapies. |

| Anti-inflammatory | Investigated for reducing inflammation in various conditions. |

Agricultural Chemistry

The compound is used in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides by improving their stability and solubility. Its role in increasing the efficacy of agricultural chemicals makes it valuable in crop protection strategies.

Table 2: Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticides | Improves stability and solubility of active ingredients. |

| Herbicides | Enhances effectiveness against unwanted plant growth. |

Material Science

In materials science, this compound is explored for developing novel materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance.

Table 3: Material Science Applications

| Application Type | Description |

|---|---|

| Polymers | Used in synthesizing advanced polymeric materials. |

| Coatings | Enhances protective coatings with improved chemical resistance. |

Biochemical Research

This compound plays a significant role in studying enzyme inhibition and receptor interactions, providing insights into biochemical pathways and potential therapeutic targets.

Table 4: Biochemical Research Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Investigated for its ability to modulate enzyme activities. |

| Receptor Interactions | Studied for potential interactions with biological receptors. |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Summary:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).

- Findings : IC₅₀ values were found to be less than 10 µM, indicating strong efficacy compared to standard treatments.

Antimicrobial Testing

The compound has shown antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Case Study Summary:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

- Findings : Effective inhibition observed at low concentrations (IC₅₀ < 20 µM).

Anticonvulsant Analyses

Investigations into the anticonvulsant effects have highlighted the potential of this compound in reducing seizure activity in animal models, showing results comparable to established anticonvulsant drugs.

Case Study Summary:

- Animal Model Used : Maximal electroshock (MES).

- Findings : Notable anticonvulsant effects observed at varying dosages.

Mecanismo De Acción

The mechanism of action of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s reactivity, particularly at the C-2 and C-5 positions, allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The nitrophenyl group may also contribute to its biological activity by interacting with cellular components.

Comparación Con Compuestos Similares

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate: This compound has different substituents on the thiazole ring, which may alter its reactivity and biological activity.

2-methyl-4-(4-nitrophenyl)thiazole: This compound has a similar structure but lacks the carboxylate ester group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

This compound exhibits a range of biochemical properties that contribute to its biological activity. It plays a crucial role in modulating enzyme activities, influencing cellular processes, and interacting with various biomolecules.

- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in metabolic regulation.

- Cellular Effects : It affects cell signaling pathways and gene expression, indicating its influence on cellular metabolism.

The mechanism of action for this compound involves several key interactions:

- Binding Interactions : The compound binds to various biomolecules, which can lead to enzyme inhibition or activation.

- Gene Expression : It alters gene expression profiles, which may contribute to its biological effects.

- Subcellular Localization : The compound's localization within cells can significantly affect its activity and function.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells . This mechanism is critical for cancer treatment as it disrupts the mitotic spindle formation.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5c | MCF-7 | 1.14 |

| 5d | MCF-7 | 2.41 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have highlighted its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain thiazole derivatives have shown low MIC values against bacteria such as Staphylococcus aureus, indicating strong antibacterial activity .

Case Studies and Research Findings

- Cell Proliferation Studies : A study evaluated the effects of thiazole derivatives on the proliferation of melanoma and prostate cancer cells. The results indicated that modifications in the thiazole structure could enhance antiproliferative activity significantly .

- In Vivo Studies : Animal models have demonstrated varying effects based on dosage. Lower doses of this compound exhibited beneficial effects, such as anti-inflammatory properties, while higher doses may lead to cytotoxicity.

Propiedades

IUPAC Name |

methyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c1-17-11(14)10-12-9(6-18-10)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONINADZEJJIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.